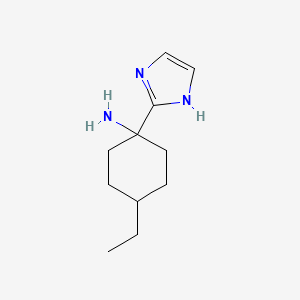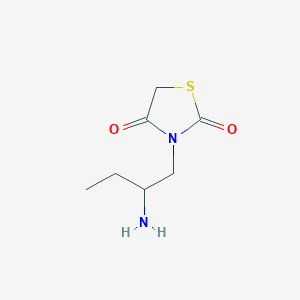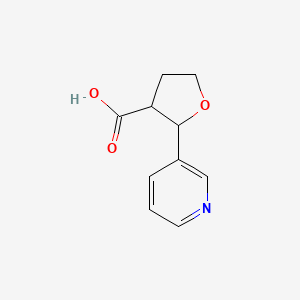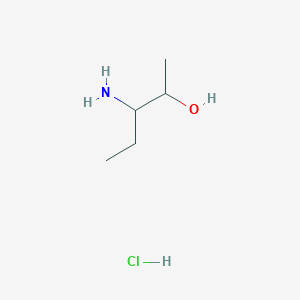
3-Aminopentan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopentan-2-ol hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is a chiral molecule, meaning it has non-superimposable mirror images, and is often used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Aminopentan-2-ol hydrochloride can be synthesized through several methods. One common synthetic route involves the reduction of 3-nitropentan-2-ol, followed by the conversion of the resulting amine to its hydrochloride salt . The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminopentan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary amines.
Substitution: Produces various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Aminopentan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 3-Aminopentan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopentan-2-ol: The non-hydrochloride form of the compound.
2-Amino-1-pentanol: A structural isomer with different chemical properties.
3-Amino-2-pentanol: Another structural isomer with distinct reactivity.
Uniqueness
3-Aminopentan-2-ol hydrochloride is unique due to its chiral nature and the presence of both amine and hydroxyl functional groups. This combination allows for diverse chemical reactivity and makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H14ClNO |
|---|---|
Poids moléculaire |
139.62 g/mol |
Nom IUPAC |
3-aminopentan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(6)4(2)7;/h4-5,7H,3,6H2,1-2H3;1H |
Clé InChI |
KAJAIXQRKSAXTM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


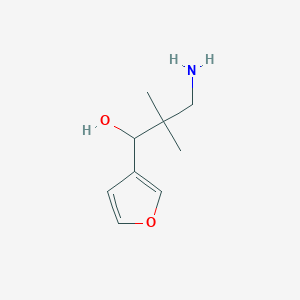
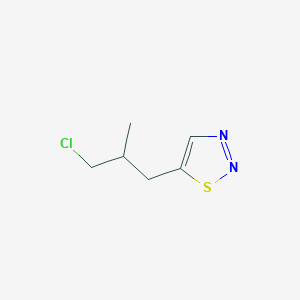
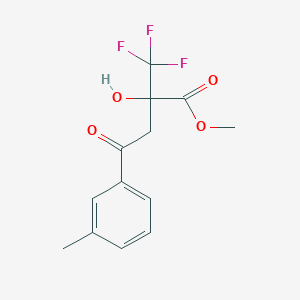
![N-[(Azetidin-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B13200726.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea](/img/structure/B13200733.png)
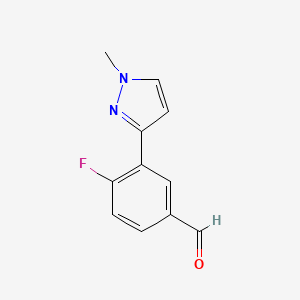
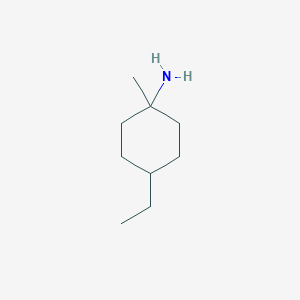
![Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B13200764.png)

